N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide
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Overview
Description
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide is a synthetic compound with a complex molecular structureThe compound’s molecular formula is C18H15F3N2O4, and it has a molecular weight of 380.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with benzylamine to form an amide intermediate. This intermediate is then subjected to cyclization with trifluoromethyl isocyanate to yield the final product.
Industrial Production Methods
Industrial processes may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,4-dichlorobenzamide
- N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide
Uniqueness
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16F3N3O4 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H16F3N3O4/c1-29-14-10-6-5-9-13(14)15(26)23-18(19(20,21)22)16(27)25(17(28)24-18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
PWFRVMSAOAAEIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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